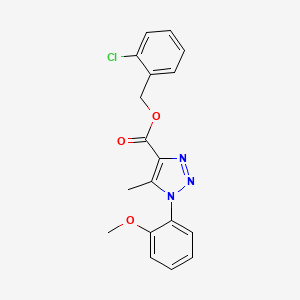

![molecular formula C23H25N3O3S2 B6555853 N-(4-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1040653-75-5](/img/structure/B6555853.png)

N-(4-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide (EPTPC) is a novel small molecule that has been studied for its potential use in a variety of scientific research applications. EPTPC has been studied for its potential to act as a ligand for a variety of receptors and enzymes, and has been demonstrated to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Drug Design and Delivery: Boronic Pinacol Esters

Boronic acids and their esters serve as building blocks for drug design and delivery systems. However, their stability in water is limited. Phenylboronic pinacol esters, including our compound, exhibit susceptibility to hydrolysis. The kinetics of this reaction depend on substituents in the aromatic ring, and the pH significantly influences the rate. Researchers must exercise caution when considering these esters for pharmacological purposes .

Antimicrobial Activity: Novel Pyrrole Derivatives

Our compound can be modified to create novel derivatives. For instance, a Mannich reaction involving an acidic proton adjacent to the carbonyl group leads to the synthesis of 5-((4-phenylpiperazin-1-yl)methyl)-1H-pyrrole-2-carboxamide. These derivatives may exhibit antimicrobial properties, contributing to the fight against microbial resistance .

Photodynamic Therapy (PDT): Benzoporphyrin Derivatives

Synthesizing benzoporphyrin derivatives, such as 5,10,15,20-tetrakis(4-ethylphenyl)porphyrin (TEtPP), offers potential for PDT. TEtPP shows promise due to its reaction yield close to 50%. PDT involves light activation of photosensitizers to generate reactive oxygen species, selectively destroying cancer cells or pathogens .

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S2/c1-2-18-8-10-19(11-9-18)24-23(27)22-21(12-17-30-22)31(28,29)26-15-13-25(14-16-26)20-6-4-3-5-7-20/h3-12,17H,2,13-16H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKQMCWBXUWONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2H-1,3-benzodioxol-5-yl)-5-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555770.png)

![3-(3-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555787.png)

![8-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6555816.png)

![4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide](/img/structure/B6555821.png)

![1-(4-{4-[4-methoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6555833.png)

![N-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555840.png)

![N-(3,5-dimethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555847.png)

![N-(3-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555850.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555861.png)

![ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate](/img/structure/B6555872.png)